(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
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Overview
Description
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound with a pyrimidine and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving diethylamine and appropriate precursors.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a cyclization reaction, often using a chiral catalyst to ensure the desired stereochemistry.
Final Coupling: The pyrimidine and pyrrolidine moieties are coupled under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.
Scientific Research Applications
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites, while the pyrrolidine ring may enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound , with different stereochemistry.
1-(6-(Methylamino)pyrimidin-4-yl)pyrrolidin-3-ol: A similar compound with a methyl group instead of a diethylamino group.
Uniqueness
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(3S)-1-[6-(diethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBJTJLPZGWWHR-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=NC(=C1)N2CC[C@@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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